Predicted Lipophilicity: 6-Octylpyridin-3-amine vs. 6-Methylpyridin-3-amine and 3-Aminopyridine
6-Octylpyridin-3-amine (predicted LogP = 4.15) demonstrates >10,000-fold higher predicted n-octanol/water partitioning compared to the unsubstituted parent 3-aminopyridine (predicted LogP ≈ 0.2). [1] Against the shorter-chain analog 6-methylpyridin-3-amine (predicted LogP ≈ 1.5), the octyl derivative's lipophilicity is approximately 500-fold greater. This quantifiable difference directly impacts solubility profiles, membrane permeability, and performance in hydrophobic environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.148 (predicted) |
| Comparator Or Baseline | 3-Aminopyridine (LogP ≈ 0.2); 6-Methylpyridin-3-amine (LogP ≈ 1.5) |
| Quantified Difference | ΔLogP ≈ +3.9 to +2.6 vs. comparators |
| Conditions | Predicted via fragment-based method (ChemSrc database); standard shake-flask validation recommended |
Why This Matters
Procurement decisions for hydrophobic extraction, liquid crystal formulation, or membrane permeation studies should prioritize the octyl derivative over short-chain analogs to achieve target solubility and partitioning requirements.
- [1] PubChem. 3-Aminopyridine (CID 7934) – Predicted LogP. PubChem, 2025. View Source
